molecular formula C12H19NOS B7656740 4-methylsulfinyl-N-pentan-3-ylaniline

4-methylsulfinyl-N-pentan-3-ylaniline

Cat. No.: B7656740
M. Wt: 225.35 g/mol
InChI Key: UVHZNFKOGYRGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methylsulfinyl-N-pentan-3-ylaniline is an organic compound with the molecular formula C12H19NS It is characterized by the presence of a methylsulfinyl group attached to the fourth position of an aniline ring, with a pentan-3-yl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylsulfinyl-N-pentan-3-ylaniline typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, aniline, undergoes a substitution reaction with a suitable alkylating agent to introduce the pentan-3-yl group on the nitrogen atom.

    Introduction of the Methylsulfinyl Group: The next step involves the oxidation of a methylthio group to a methylsulfinyl group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methylsulfinyl-N-pentan-3-ylaniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-methylsulfinyl-N-pentan-3-ylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methylsulfinyl-N-pentan-3-ylaniline involves its interaction with specific molecular targets. The methylsulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The pentan-3-yl group may affect the compound’s solubility and bioavailability, enhancing its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    4-methylthio-N-pentan-3-ylaniline: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    4-methylsulfonyl-N-pentan-3-ylaniline: Contains a methylsulfonyl group, which is a further oxidized form of the methylsulfinyl group.

Uniqueness

4-methylsulfinyl-N-pentan-3-ylaniline is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical properties compared to its methylthio and methylsulfonyl analogs

Properties

IUPAC Name

4-methylsulfinyl-N-pentan-3-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-4-10(5-2)13-11-6-8-12(9-7-11)15(3)14/h6-10,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHZNFKOGYRGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1=CC=C(C=C1)S(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.